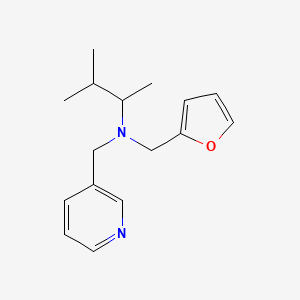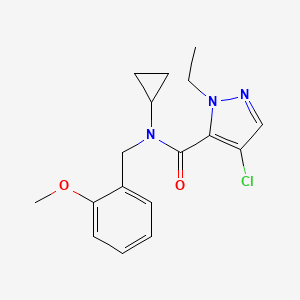![molecular formula C20H28F3N3 B3818378 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3818378.png)
1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Descripción general
Descripción
1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CPP-115, is a compound that has been extensively researched for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in regulating anxiety, sleep, and mood. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which has been shown to have a number of beneficial effects.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase, which is responsible for breaking down this compound in the brain. By inhibiting this enzyme, CPP-115 leads to an increase in this compound levels, which has been shown to have a number of beneficial effects. This compound is an important neurotransmitter that is involved in regulating anxiety, sleep, and mood.
Biochemical and Physiological Effects:
The increase in this compound levels caused by CPP-115 has been shown to have a number of beneficial effects. This compound is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By increasing this compound levels, CPP-115 has been shown to have anxiolytic, sedative, and anticonvulsant effects. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPP-115 is its potency and selectivity as a 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine transaminase inhibitor. This makes it a valuable tool for studying the role of this compound in various physiological and pathological processes. However, one limitation of CPP-115 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on CPP-115. One area of interest is its potential therapeutic applications in humans. CPP-115 has shown promise in animal models of epilepsy, anxiety, and addiction, and further studies are needed to determine its safety and efficacy in humans. In addition, there is interest in using CPP-115 as a tool for studying the role of 1-(1-cyclobutyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine in various physiological and pathological processes. Finally, there is interest in developing new and more potent this compound transaminase inhibitors based on the structure of CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy, anxiety, and addiction. In addition, CPP-115 has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Propiedades
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F3N3/c21-20(22,23)16-4-1-7-18(14-16)24-10-12-25(13-11-24)19-8-3-9-26(15-19)17-5-2-6-17/h1,4,7,14,17,19H,2-3,5-6,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVFEVVZWKKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)
![5-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B3818308.png)
![3-(3-methoxyphenyl)-5-[(3-methyl-1H-pyrazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3818313.png)
![N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B3818319.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3818321.png)
![(2R*,4S*)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3818329.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818334.png)

![4-biphenylyl[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B3818350.png)

![5-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3818358.png)
![[4-(1-benzofuran-2-yl)-2-pyridinyl]methanol](/img/structure/B3818366.png)
![ethyl 2-{[(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B3818385.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3818393.png)